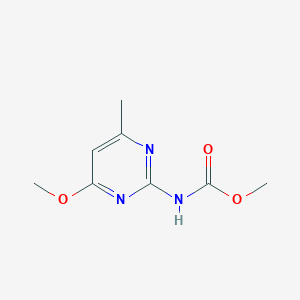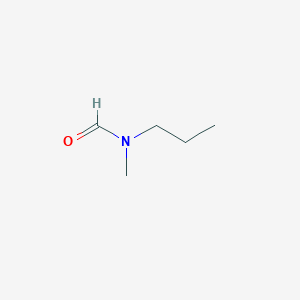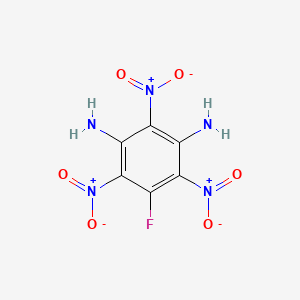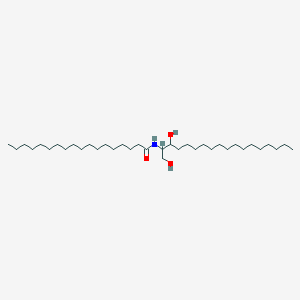
4(3H)-Pyrimidinone, 6-hydroxy-2-methoxy-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Pyrimidinone, 6-hydroxy-2-methoxy-5-methyl- is a heterocyclic organic compound Pyrimidines are a class of compounds that are widely studied due to their presence in nucleic acids and various pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 6-hydroxy-2-methoxy-5-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could involve the condensation of a methoxy-substituted urea with a suitable diketone or aldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent selection, and temperature control.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group may undergo oxidation to form a ketone.
Reduction: The compound could be reduced to remove the hydroxyl group or alter the methoxy group.
Substitution: The methoxy group could be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or alkyl halides.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a ketone derivative, while substitution could introduce various functional groups.
Aplicaciones Científicas De Investigación
4(3H)-Pyrimidinone, 6-hydroxy-2-methoxy-5-methyl- could have applications in several fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible pharmaceutical applications due to its structural similarity to nucleic acid bases.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action would depend on the specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The presence of the hydroxyl and methoxy groups could affect its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
6-Hydroxy-2-methoxypyrimidin-4(3H)-one: Lacks the methyl group, which could affect its reactivity and applications.
5-Methyl-2-methoxypyrimidin-4(3H)-one: Lacks the hydroxyl group, potentially altering its chemical properties.
6-Hydroxy-5-methylpyrimidin-4(3H)-one: Lacks the methoxy group, which might influence its solubility and reactivity.
Uniqueness
The combination of hydroxyl, methoxy, and methyl groups in 4(3H)-Pyrimidinone, 6-hydroxy-2-methoxy-5-methyl- makes it unique, potentially offering distinct chemical properties and applications compared to its analogs.
Propiedades
Número CAS |
62091-86-5 |
|---|---|
Fórmula molecular |
C6H8N2O3 |
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
4-hydroxy-2-methoxy-5-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H8N2O3/c1-3-4(9)7-6(11-2)8-5(3)10/h1-2H3,(H2,7,8,9,10) |
Clave InChI |
MCLDQRYNTZQRPL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(NC1=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(6-Methylpyridin-3-yl)oxy]pyridin-3-amine](/img/structure/B8731597.png)





![2-Methyl-1-[(2-methyl-2-propanyl)oxy]-3-nitrobenzene](/img/structure/B8731637.png)





